A Deep Dive into the Physicochemical Properties of Sodium N-lauroylsarcosinate for Laboratory Applications
A Deep Dive into the Physicochemical Properties of Sodium N-lauroylsarcosinate for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium N-lauroylsarcosinate, also known as sarkosyl, is an anionic surfactant widely utilized in various scientific and pharmaceutical applications. Its unique properties make it a valuable tool in protein chemistry, molecular biology, and drug formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium N-lauroylsarcosinate, complete with experimental protocols and visual workflows to aid in its effective laboratory use.
Core Physicochemical Properties
Sodium N-lauroylsarcosinate is valued for its mildness, biodegradability, and excellent foaming capacity.[1] It is an N-acyl amino acid surfactant, which contributes to its favorable interaction with biological molecules and reduced irritation potential compared to other surfactants.[2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of Sodium N-lauroylsarcosinate.
| Property | Value | Conditions |
| Molecular Weight | 293.38 g/mol | |
| Critical Micelle Concentration (CMC) | 14.3 mmol·L⁻¹ | at 298 K (25 °C) |
| 14.6 mM | ||
| pH | 7.0 - 9.0 | 10% aqueous solution |
| Solubility in Water | Freely soluble | |
| Melting Point | ~146 °C | |
| pKa of Carboxylate Group | ~3.6 |
| Surface Tension at Various Concentrations and pH | |
| Concentration | Surface Tension (mN/m) |
| A comprehensive table of surface tension at various concentrations is not readily available in the public domain. It is recommended to determine this experimentally for specific applications. | |
| pH | Effect on Surface Tension |
| Lowering pH from high values | Decreases surface tension[3] |
Note: The Critical Micelle Concentration (CMC) is a fundamental parameter for surfactants, representing the concentration at which surfactant monomers begin to self-assemble into micelles. This aggregation behavior is crucial for its solubilizing and cleaning properties. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties and for common laboratory applications are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellar concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.
Method: Surface Tensiometry
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Preparation of Solutions: Prepare a series of aqueous solutions of Sodium N-lauroylsarcosinate with varying concentrations, spanning a range above and below the expected CMC (e.g., from 1 mM to 30 mM).
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Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
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Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
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CMC Determination: The plot will show a sharp break or inflection point. The concentration at this point corresponds to the CMC.
Determination of the Krafft Point
The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals and its solubility is low.
Method: Visual Observation
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Preparation of a Surfactant Dispersion: Prepare a dispersion of Sodium N-lauroylsarcosinate in water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 1% w/v). At room temperature, this may appear as a turbid or crystalline suspension.
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Heating and Observation: Slowly heat the dispersion in a transparent container while stirring.
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Krafft Point Determination: The temperature at which the solution abruptly becomes clear is the Krafft point. This indicates the dissolution of the hydrated crystals to form a micellar solution.
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Cooling and Confirmation: Upon cooling, the solution should become turbid again as the surfactant crystallizes out of the solution.
Protein Solubilization from Inclusion Bodies
Sodium N-lauroylsarcosinate is effective in solubilizing proteins from inclusion bodies, which are insoluble aggregates of expressed proteins in bacteria.
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Cell Lysis: Resuspend bacterial cells expressing the target protein in a lysis buffer.
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Initial Lysis and Inclusion Body Isolation: Lyse the cells using methods such as sonication or high-pressure homogenization. Centrifuge the lysate to pellet the insoluble inclusion bodies.
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Solubilization with Sarkosyl: Resuspend the inclusion body pellet in a solubilization buffer containing an appropriate concentration of Sodium N-lauroylsarcosinate (e.g., 1-2% w/v). The optimal concentration may need to be determined empirically.
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Incubation: Incubate the suspension with gentle agitation to allow for the solubilization of the protein.
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Clarification: Centrifuge the mixture at high speed to pellet any remaining insoluble material.
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Downstream Processing: The supernatant containing the solubilized protein can then be used for purification, often requiring the removal or reduction of the sarkosyl concentration.
RNA Purification
Sodium N-lauroylsarcosinate is used in lysis buffers for RNA purification to denature proteins and inhibit RNase activity.
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Lysis Buffer Preparation: Prepare a lysis buffer containing guanidinium thiocyanate and Sodium N-lauroylsarcosinate (e.g., 0.5% w/v).
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Homogenization: Homogenize the tissue or cell sample in the lysis buffer. The guanidinium thiocyanate denatures proteins, including RNases, while sarkosyl aids in cell lysis and protein solubilization.
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Phase Separation: Add phenol-chloroform to the homogenate and centrifuge. This separates the mixture into an aqueous phase (containing RNA), an interphase (containing DNA), and an organic phase (containing proteins and lipids).
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RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol.
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Washing and Resuspension: Wash the RNA pellet with 70-75% ethanol and resuspend it in an RNase-free buffer.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
